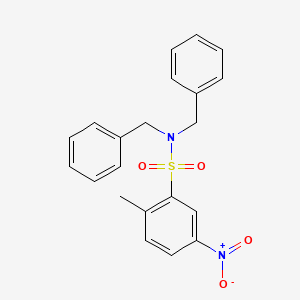

N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide

Overview

Description

“N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide” is a chemical compound. It is used as a reagent in the synthesis of inhibitors related to cancer-specific carbonic anhydrase . It is also used in the synthesis of novel deacetylase inhibitors used in anti-tumor therapy .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of 2-methyl-5-nitroimidazole derivatives by clubbing bioactive pharmacophores .Molecular Structure Analysis

The molecular formula of “2-Methyl-5-nitrobenzenesulfonamide” is C7H8N2O4S . Its average mass is 216.214 Da and its monoisotopic mass is 216.020477 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-nitrobenzenesulfonamide” include a melting point of 197-199°C, a predicted boiling point of 431.4±55.0°C, and a predicted density of 1.475±0.06 g/cm3 . It is sparingly soluble in chloroform and slightly soluble in methanol .Scientific Research Applications

Cancer Therapy Research

N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide: has been identified as a chemical reagent in the synthesis of inhibitors targeting cancer-related enzymes such as carbonic anhydrases . These enzymes are involved in various physiological processes, and their abnormal activity is associated with the growth and proliferation of cancer cells. By inhibiting these enzymes, the compound contributes to the development of potential anti-cancer therapies.

Development of Deacetylase Inhibitors

This compound is also utilized in synthesizing novel deacetylase inhibitors . Deacetylases are enzymes that remove acetyl groups from proteins, affecting their function and interaction. Inhibitors of these enzymes are being researched for their potential use in anti-tumor therapy, as they can influence gene expression and induce cell cycle arrest or apoptosis in cancer cells.

Polymerization Inhibition

In the field of polymer science, N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide is explored for its role in inhibiting free radical polymerization . This process is crucial in manufacturing plastics and other polymeric materials. The compound can prevent runaway reactions during polymerization, which is essential for industrial safety and the quality control of the final product.

Molecular Complex Formation

The compound has been reported to react with diazacrown ether to form molecular complexes . This application is significant in the study of molecular interactions and the design of new materials with specific properties, such as enhanced stability or targeted functionality.

Analytical Chemistry

As a certified reference material, N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide is used in analytical chemistry for the calibration of instruments and validation of analytical methods . This ensures the accuracy and reliability of data in scientific research, particularly in the quantification of chemical substances.

Chemical Synthesis

The compound serves as a building block in chemical synthesis, providing a framework upon which various functional groups can be added to create new molecules . This versatility makes it valuable in the development of a wide range of chemical products, from pharmaceuticals to advanced materials.

Safety and Hazards

properties

IUPAC Name |

N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-17-12-13-20(23(24)25)14-21(17)28(26,27)22(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRVXQOXPPSIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzyl-2-methyl-5-nitrobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3938822.png)

![2-(4-morpholinyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride](/img/structure/B3938825.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3938829.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B3938838.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3938844.png)

![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938850.png)

![3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3938859.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3938864.png)

![N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3938874.png)

![(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3938883.png)

![1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B3938894.png)

![(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3938909.png)

![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methylbenzamide](/img/structure/B3938921.png)

![N-[4-({methyl[1-(3-phenylpropyl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B3938926.png)